Ethyl 5-(5-bromofuran-2-carboxamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 5-(5-bromofuran-2-carboxamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C20H13BrClN3O5S and its molecular weight is 522.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 5-(5-bromofuran-2-carboxamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that belongs to a class of heterocyclic compounds. Its unique structure suggests potential biological activities, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Furan Ring : A five-membered aromatic ring containing oxygen.
- Bromine Substitution : The presence of bromine enhances the compound's reactivity.
- Chlorophenyl Group : This substituent may influence the compound's biological interactions.
- Thienopyridazine Core : This bicyclic structure is known for various biological activities.
The molecular formula is C20H12BrClN2O4 with a molecular weight of 459.7 g/mol .
Antimicrobial Properties
Research indicates that compounds with similar structures often exhibit antimicrobial activities. For instance, derivatives containing furan and carboxamide groups have been reported to possess significant antibacterial and antifungal properties. This compound may demonstrate similar effects by disrupting bacterial cell walls or inhibiting essential enzymes .
Anti-inflammatory Effects
Compounds with brominated furan moieties have been linked to anti-inflammatory activities. The mechanism often involves the modulation of inflammatory cytokines and pathways, suggesting that this compound could be evaluated for its potential to reduce inflammation in various models .
Anticancer Activity
The thienopyridazine framework has shown promise in cancer research. Studies on related compounds indicate that they can inhibit key pathways involved in tumor growth and proliferation. For example, compounds with similar structures have been tested against various cancer cell lines, showing IC50 values in the micromolar range for PI3Kα inhibitors . This suggests that this compound may also exert anticancer effects through similar mechanisms.
Toxicity Studies
Preliminary toxicity assessments are crucial for understanding the safety profile of new compounds. For instance, studies on related compounds have indicated low toxicity levels (LD50 > 1200 mg/kg), which is promising for further development . Comprehensive toxicity evaluations will be necessary to establish safe dosage levels for therapeutic use.
Table of Biological Activities
Compound Name | Biological Activity | IC50 (µM) | Reference |
---|---|---|---|
This compound | Antimicrobial | TBD | |
Similar Thienopyridazine Derivative | PI3Kα Inhibitor | 0.091 | |
Furan-based Compound | Anti-inflammatory | TBD |
Case Study: Anticancer Activity
In a study investigating the anticancer properties of thienopyridazine derivatives, researchers found that certain modifications led to enhanced inhibitory effects on cancer cell proliferation. The study measured the effectiveness of these compounds against several human cancer cell lines, revealing promising results that warrant further exploration into this compound .
Properties
IUPAC Name |
ethyl 5-[(5-bromofuran-2-carbonyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrClN3O5S/c1-2-29-20(28)16-12-9-31-18(23-17(26)13-7-8-14(21)30-13)15(12)19(27)25(24-16)11-5-3-10(22)4-6-11/h3-9H,2H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFSVKKFOGCCBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(O3)Br)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.